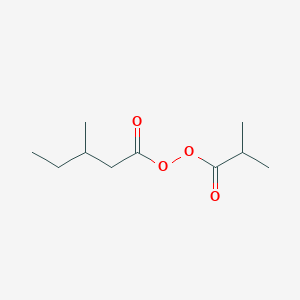
2-Methylpropanoyl 3-methylpentaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropanoyl 3-methylpentaneperoxoate is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are widely used in the production of plastics and other polymers. This compound is particularly interesting due to its branched structure, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropanoyl 3-methylpentaneperoxoate typically involves the reaction of 2-methylpropanoyl chloride with 3-methylpentaneperoxoic acid. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent the decomposition of the peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous addition of 2-methylpropanoyl chloride to a solution of 3-methylpentaneperoxoic acid in an inert solvent, such as dichloromethane. The reaction mixture is maintained at a low temperature, and the product is isolated by filtration and purified by recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropanoyl 3-methylpentaneperoxoate undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form alcohols and other reduced products.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Methylpropanoyl 3-methylpentaneperoxoate has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers and plastics.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance materials, such as composites and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methylpropanoyl 3-methylpentaneperoxoate involves the generation of free radicals. The peroxide group decomposes to form free radicals, which can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions depend on the specific application and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylpropanoyl peroxide
- 3-Methylpentaneperoxoic acid
- Benzoyl peroxide
Uniqueness
2-Methylpropanoyl 3-methylpentaneperoxoate is unique due to its branched structure, which can influence its reactivity and stability. Compared to other peroxides, it may offer different reactivity profiles and stability characteristics, making it suitable for specific applications in polymerization and organic synthesis.
Propiedades
Número CAS |
193889-56-4 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-methylpropanoyl 3-methylpentaneperoxoate |
InChI |
InChI=1S/C10H18O4/c1-5-8(4)6-9(11)13-14-10(12)7(2)3/h7-8H,5-6H2,1-4H3 |
Clave InChI |
QVPRINDSKNFRQI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(=O)OOC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride](/img/structure/B12571655.png)
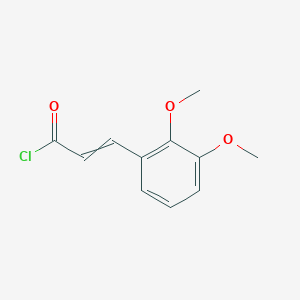
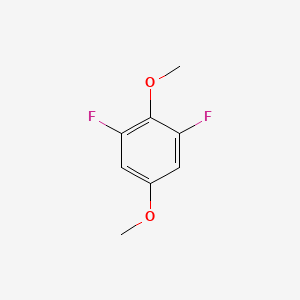
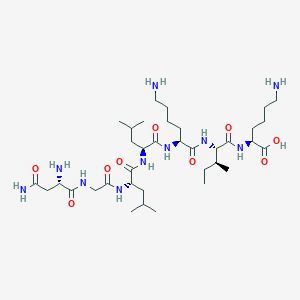
![1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-](/img/structure/B12571681.png)
![{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane](/img/structure/B12571684.png)
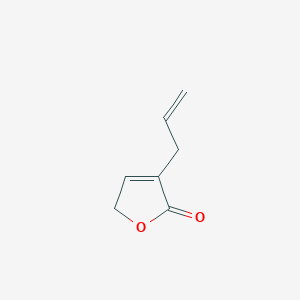
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)
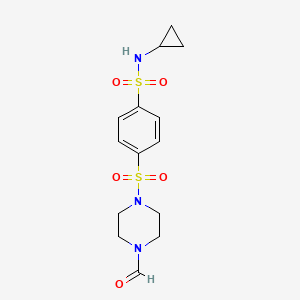
![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)

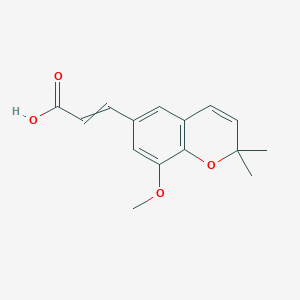
![1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione](/img/structure/B12571726.png)
[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane](/img/structure/B12571732.png)
